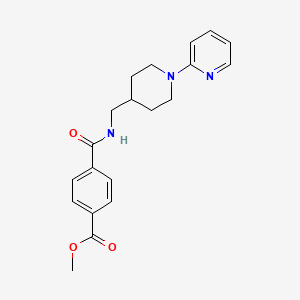

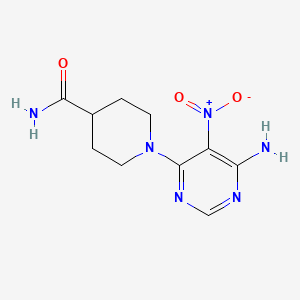

3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cancer Treatment

Acridine derivatives, including 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer . They have been developed with beneficial biological effects . The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .

Alzheimer’s Disease Treatment

The first acridine-based medication to be clinically approved for the treatment of Alzheimer’s disease, a neurodegenerative condition primarily brought on by insufficient cholinergic neurotransmitter production, was tacrine, also known as 9-amino-1,2,3,4-tetrahydroacridine .

Bacterial and Protozoal Infections

Acridine derivatives have been used to treat bacterial and protozoal infections . They have been identified as potent anti-bacterial agents and are still used as effective disinfectants and anti-bacterials today .

DNA Intercalation

Due to their polycyclic planar structure, acridine and its derivatives intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs, resulting in DNA cross links and strand breaks .

Antimalarial Activity

A variety of natural and synthetic acridine derivatives have also been tested for antimalarial activities .

Anti-inflammatory and Analgesic Activities

Acridine derivatives have been studied for their anti-inflammatory and analgesic activities .

Chemotherapeutic Activity

The study of 9-substituted tetrahydroacridine derivatives, including 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, aims at the synthesis and evaluation of their chemotherapeutic activity . These derivatives showed antitumor activity against the liver cancer (HEPG2) tumor cell line tested .

Pharmacological Studies

3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione is a well-known cholinesterase inhibitor commonly used in pharmacological studies .

Mécanisme D'action

Target of Action

The primary target of 3,3-Dimethyl-2,3,4,10-tetrahydroacridine-1,9-dione, like other acridine derivatives, is DNA . Acridine derivatives are known to intercalate into the DNA structure, affecting its function and the function of related enzymes .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . This involves the planar aromatic rings of the acridine derivative inserting themselves between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of the DNA to unwind .

Biochemical Pathways

The unwinding of the DNA structure disrupts the normal biological processes involving DNA and related enzymes . This disruption can affect a wide range of biochemical pathways, leading to various downstream effects. The specific pathways and effects would depend on the exact nature and location of the DNA being targeted.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific DNA and enzymes being targeted. Given the compound’s mode of action, it could potentially lead to the disruption of normal cellular processes, including dna replication and protein synthesis .

Propriétés

IUPAC Name |

3,3-dimethyl-4,10-dihydro-2H-acridine-1,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-15(2)7-11-13(12(17)8-15)14(18)9-5-3-4-6-10(9)16-11/h3-6H,7-8H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKFWVXEAITYEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=O)C3=CC=CC=C3N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2369462.png)

![ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2369464.png)

![2-Bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-methoxybenzamide](/img/structure/B2369467.png)

![3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2369469.png)

![9-Imino-10-(4-methyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2369473.png)

![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2369474.png)

![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2369481.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369483.png)